methanone CAS No. 159799-56-1](/img/structure/B3034349.png)
[3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl](3,4-dichlorophenyl)methanone
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticancer and Antimicrobial Applications
- Compounds similar to 3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinylmethanone have shown potential in anticancer and antimicrobial applications. A study by Katariya et al. (2021) highlighted the synthesis of compounds incorporating oxazole, pyrazoline, and pyridine moieties, which demonstrated notable efficacy against various cancer cell lines and pathogenic strains, suggesting their possible use in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu & Shah, 2021).
Molecular Structure and Spectroscopic Studies
- The molecular structure and spectroscopic characteristics of similar compounds have been extensively studied. Sivakumar et al. (2021) investigated the molecular structure, spectroscopic, and quantum chemical properties of related compounds, providing insights into their potential applications in various fields, including drug discovery (Sivakumar et al., 2021).
Potential in Anticandida Agents
- The compound's potential as an anti-Candida agent has been explored. Jayasheela et al. (2018) characterized a related compound, focusing on its anti-Candida properties through comprehensive characterization and molecular docking studies (Jayasheela et al., 2018).
Synthesis and Reactivity Studies
- Research has also delved into the synthesis and reactivity of structurally similar compounds. For instance, Pouzet et al. (1998) synthesized a related compound and explored its reactivity towards sulfur- and oxygen-containing nucleophiles, which is crucial for its potential applications in chemical synthesis (Pouzet, Erdelmeier, Dansette & Mansuy, 1998).
Antioxidant and Anti-Inflammatory Applications
- The antioxidant and anti-inflammatory applications of related compounds have been explored. Studies have indicated that certain derivatives exhibit significant activities, suggesting their potential use in treating oxidative stress-induced diseases and inflammation (Lokeshwari et al., 2017).
Propriétés
IUPAC Name |
[6-(4-chlorophenyl)-4,5-dihydro-3H-pyridazin-2-yl]-(3,4-dichlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl3N2O/c18-13-6-3-11(4-7-13)16-2-1-9-22(21-16)17(23)12-5-8-14(19)15(20)10-12/h3-8,10H,1-2,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGUMIPANVDHSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NN(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl](3,4-dichlorophenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B3034266.png)
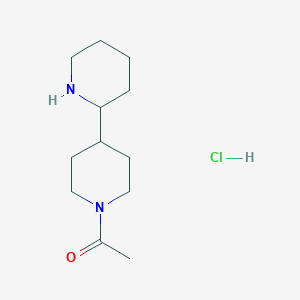
![2,6-Bis[(4S)-benzyl-2-oxazolin-2-yl]pyridine](/img/structure/B3034270.png)
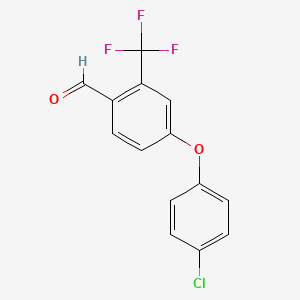

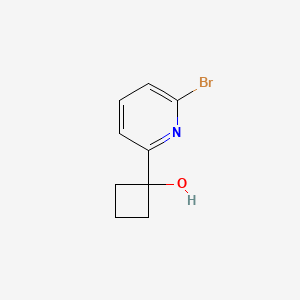
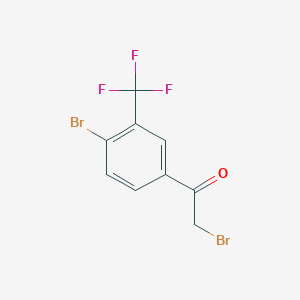
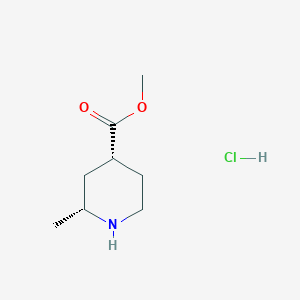
![tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate oxalate(2:1)](/img/structure/B3034279.png)
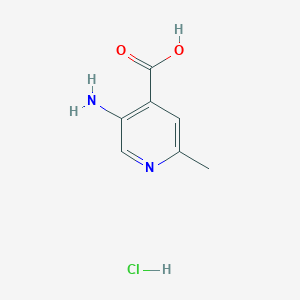
![2-Azaspiro[3.3]heptane-6-carboxylic acid trifluoroacetate](/img/structure/B3034283.png)
![Tert-butyl n-[(3-methylazetidin-3-yl)methyl]carbamate hemioxalate](/img/structure/B3034284.png)

![3-Azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B3034289.png)